molecular formula C35H38N6O6S2 B13447602 N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]

N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]

Cat. No.: B13447602
M. Wt: 702.8 g/mol
InChI Key: IOPOIYIIPLHCQV-UHFFFAOYSA-N
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Description

N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] is a complex organic compound with the molecular formula C35H38N6O6S2 and a molecular weight of 702.843 g/mol . This compound is known for its intricate structure, which includes bipyrimidine and benzenesulfonamide groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] involves multiple steps, starting with the preparation of the bipyrimidine core. This core is typically synthesized through a series of condensation reactions involving pyrimidine derivatives. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, while the benzenesulfonamide groups are attached through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] involves its interaction with specific molecular targets. The bipyrimidine core can bind to nucleic acids, potentially interfering with DNA replication and transcription. The sulfonamide groups can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] is unique due to its combination of bipyrimidine and benzenesulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C35H38N6O6S2

Molecular Weight

702.8 g/mol

IUPAC Name

4-tert-butyl-N-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C35H38N6O6S2/c1-34(2,3)23-13-17-25(18-14-23)48(42,43)40-30-29(47-28-12-9-8-11-27(28)46-7)31(39-33(38-30)32-36-21-10-22-37-32)41-49(44,45)26-19-15-24(16-20-26)35(4,5)6/h8-22H,1-7H3,(H2,38,39,40,41)

InChI Key

IOPOIYIIPLHCQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)OC5=CC=CC=C5OC

Origin of Product

United States

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